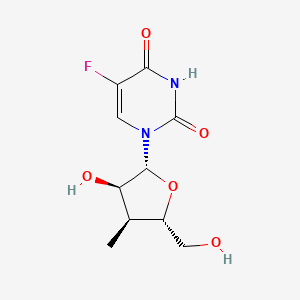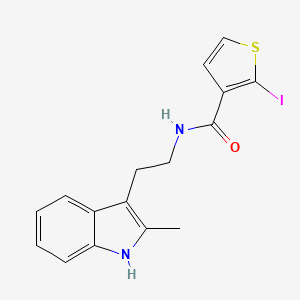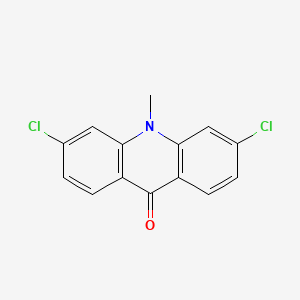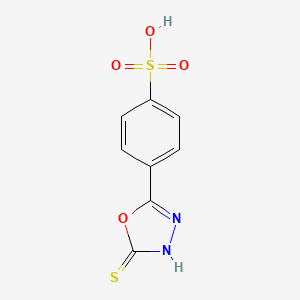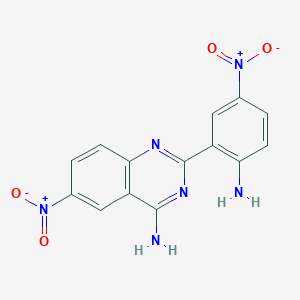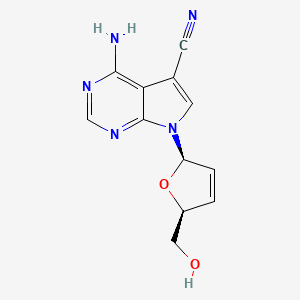
7H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 4-amino-7-(2,5-dihydro-5-(hydroxymethyl)-2-furanyl)-, (2R-cis)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-7-((2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a complex organic compound that features a pyrrolo[2,3-d]pyrimidine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7-((2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired functional groups and the overall structure of the compound. Common synthetic routes may include:
Cyclization reactions: to form the pyrrolo[2,3-d]pyrimidine core.
Functional group transformations: to introduce the hydroxymethyl and amino groups.
Protecting group strategies: to ensure selective reactions at specific sites.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include:
Continuous flow chemistry: for efficient large-scale synthesis.
Catalytic processes: to enhance reaction rates and selectivity.
Purification techniques: such as crystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-7-((2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxymethyl groups to carboxylic acids or aldehydes.
Reduction: Reduction of nitrile groups to amines.
Substitution: Nucleophilic substitution reactions at the amino or hydroxymethyl groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Halides, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid, while reduction of the nitrile group may produce a primary amine.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or modulator of biological pathways.
Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: In the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Amino-7-((2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes: Inhibiting or modulating their activity.
Interacting with receptors: Altering signal transduction pathways.
Modifying nucleic acids: Affecting gene expression or replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-7H-pyrrolo[2,3-d]pyrimidine: A simpler analog without the hydroxymethyl and dihydrofuran groups.
7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile: Lacking the amino and hydroxymethyl groups.
Uniqueness
The unique combination of functional groups in 4-Amino-7-((2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile may confer distinct chemical reactivity and biological activity compared to its simpler analogs. This makes it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
115044-83-2 |
|---|---|
Molekularformel |
C12H11N5O2 |
Molekulargewicht |
257.25 g/mol |
IUPAC-Name |
4-amino-7-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C12H11N5O2/c13-3-7-4-17(9-2-1-8(5-18)19-9)12-10(7)11(14)15-6-16-12/h1-2,4,6,8-9,18H,5H2,(H2,14,15,16)/t8-,9+/m0/s1 |
InChI-Schlüssel |
MKPNXBOGNDTEQA-DTWKUNHWSA-N |
Isomerische SMILES |
C1=C[C@@H](O[C@@H]1CO)N2C=C(C3=C(N=CN=C32)N)C#N |
Kanonische SMILES |
C1=CC(OC1CO)N2C=C(C3=C(N=CN=C32)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Propan-2-yl)[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B12921149.png)
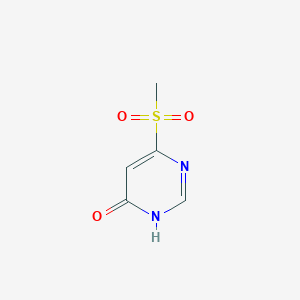

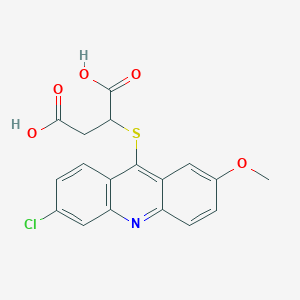

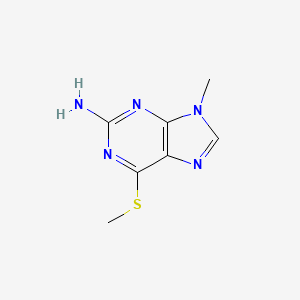
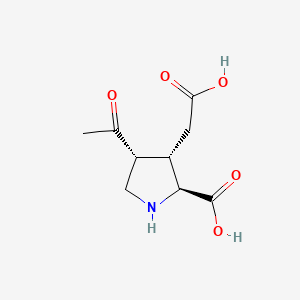
![5-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12921196.png)
